![molecular formula C24H24F2N4O2 B2774917 N1-(3,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1049454-64-9](/img/structure/B2774917.png)
N1-(3,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
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Description
N1-(3,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H24F2N4O2 and its molecular weight is 438.479. The purity is usually 95%.
BenchChem offers high-quality N1-(3,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Blockade of Orexin-1 Receptors
Research has shown that orexins, peptides produced by lateral hypothalamic neurons, play a significant role in maintaining wakefulness by activating orexin-1 and orexin-2 receptors. A study found that pharmacological blockade of these receptors can promote sleep in animals and humans. The selective distribution of these receptors in neuronal circuits suggests a differential impact on sleep-wake modulation, highlighting the importance of these receptors in sleep regulation and the potential therapeutic applications of their antagonists in sleep disorders (Dugovic et al., 2009).
Synthesis of Pyrrolidine and Tetrahydroquinoline Derivatives
Lewis acid-catalyzed reactions involving compounds structurally related to the target molecule have been explored for the synthesis of pyrrolidine and tetrahydroquinoline derivatives. These reactions show the potential of such compounds in organic synthesis, leading to a variety of products with potential biological activity (Lu & Shi, 2007).
Spectroscopic Properties of Stilbazolium Dyes
A comparative study of the structures and spectroscopic properties of stilbazolium dyes, which share a structural resemblance with the target compound, revealed their potential applications in creating materials with significant charge transfer and large Stokes shifts. These findings could inform the development of novel optical materials and sensors (Bakalska et al., 2017).
AIE-active Ir(III) Complexes
Research into Ir(III) complexes with emissions and mechanoluminescence revealed applications in data security protection and the design of smart luminescent materials. Such studies demonstrate the potential of compounds with complex molecular structures in advanced materials science (Song et al., 2016).
properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O2/c1-29-11-4-7-21(29)22(30-12-10-16-5-2-3-6-17(16)15-30)14-27-23(31)24(32)28-18-8-9-19(25)20(26)13-18/h2-9,11,13,22H,10,12,14-15H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSARHIDGHOVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide |
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